PXS-4787

Description

Properties

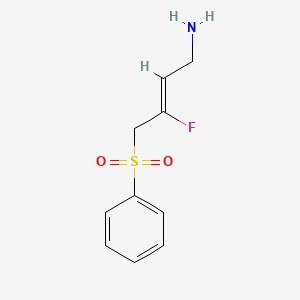

Molecular Formula |

C10H12FNO2S |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

(Z)-4-(benzenesulfonyl)-3-fluorobut-2-en-1-amine |

InChI |

InChI=1S/C10H12FNO2S/c11-9(6-7-12)8-15(13,14)10-4-2-1-3-5-10/h1-6H,7-8,12H2/b9-6- |

InChI Key |

HTUIHUIRTWMKFB-TWGQIWQCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)C/C(=C/CN)/F |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=CCN)F |

Origin of Product |

United States |

Foundational & Exploratory

PXS-4787 mechanism of irreversible LOX inhibition

An In-Depth Technical Guide on the Core Mechanism of Irreversible LOX Inhibition by PXS-4787

Introduction

This compound is a potent, selective, and irreversible pan-inhibitor of the lysyl oxidase (LOX) family of enzymes.[1] The LOX family, which includes LOX and four lysyl oxidase-like proteins (LOXL1-4), are copper-dependent amine oxidases crucial for the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[2][3] By catalyzing the oxidative deamination of lysine residues, they play a fundamental role in tissue structure and integrity.[2] Upregulation of LOX activity is implicated in the pathophysiology of various fibrotic diseases and cancer metastasis, making these enzymes a key therapeutic target.[2] this compound was developed as a mechanism-based inhibitor designed to specifically and irreversibly neutralize LOX activity, thereby preventing the pathological stiffening and accumulation of scar tissue.[4][5] This document provides a detailed overview of its mechanism, inhibitory profile, and the experimental protocols used for its characterization.

Core Mechanism of Irreversible Inhibition

This compound functions as a mechanism-based inhibitor, also known as a "suicide inhibitor". This mode of action involves the enzyme's own catalytic machinery converting the inhibitor into a reactive intermediate, which then forms a permanent, covalent bond with the enzyme's active site. This process leads to irreversible inactivation.

The key steps are as follows:

-

Active Site Competition : this compound competes with the natural substrates (e.g., lysine residues on collagen) for binding to the enzyme's active site.[3][4]

-

Enzymatic Processing : The LOX enzyme processes the allylamine portion of the this compound molecule.[6]

-

Covalent Adduct Formation : This enzymatic processing transforms this compound into a highly reactive intermediate that covalently binds to the lysyl tyrosyl quinone (LTQ) cofactor, a critical component of the LOX catalytic site.[2][4]

-

Irreversible Inactivation : The formation of this stable enzyme-inhibitor adduct permanently blocks the active site, rendering the enzyme non-functional.[6] Enzymatic activity can only be restored through the synthesis of new enzyme molecules.[6]

A critical feature of this compound's design is the inclusion of a sulfone linker, which confers high selectivity for the LOX family over other related amine oxidases, such as Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1), preventing unwanted off-target activity.[7]

Data Presentation

Quantitative Inhibitory Activity

The potency of this compound has been quantified across multiple LOX family isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50).

| Enzyme Target | IC50 Value (µM) | Source |

| Bovine Aorta LOX | 2.0 | [1][2][8][9] |

| Human Recombinant LOXL1 | 3.2 | [1][2][8][9] |

| Human Recombinant LOXL2 | 0.6 | [1][2][8][9] |

| Human Recombinant LOXL3 | 1.4 | [1][2][8][9] |

| Human Recombinant LOXL4 | 0.2 | [1][2][8][9] |

In Vitro Efficacy: Collagen and Cross-Link Reduction

The functional impact of LOX inhibition was assessed in an in vitro 'scar-in-a-jar' model using primary human dermal fibroblasts. Treatment with this compound for 11 days resulted in a dose-dependent reduction in total collagen (measured via hydroxyproline) and key collagen cross-links.[7][10]

| Analyte | Concentration | % Reduction vs. Control | Significance (p-value) |

| Hydroxyproline (Total Collagen) | 10 µM | Significant Reduction | p = 0.0385[7][10] |

| DHLNL (Immature Cross-link) | 10 µM | Dose-dependent Reduction | p = 0.0159[7][10] |

| HLNL (Immature Cross-link) | 10 µM | Trend towards Reduction | Not Significant[7] |

| DPD (Mature Cross-link) | 1 µM | Significant Reduction | p = 0.0359[7] |

| 10 µM | Significant Reduction | p = 0.0396[7] | |

| PYD (Mature Cross-link) | 10 µM | Significant Reduction | p = 0.0403[7][10] |

Experimental Protocols

Enzymatic Inhibitory Activity (Amplex Red Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOX-catalyzed amine oxidation reaction.

-

Principle : The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin. The increase in fluorescence is directly proportional to the amount of H₂O₂ generated and thus to LOX enzyme activity.

-

Methodology :

-

Recombinant human LOX enzymes are incubated with their substrate (e.g., putrescine) in a suitable buffer.

-

Varying concentrations of this compound are added to the reaction wells.

-

Amplex Red reagent and HRP are included in the reaction mixture.

-

The plate is incubated, and fluorescence is measured over time using a plate reader (excitation ~540 nm, emission ~590 nm).

-

The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6][7]

-

Irreversible Inhibition Assessment (Jump Dilution Assay)

This protocol is designed to distinguish between reversible and irreversible (including tight-binding) inhibitors.

-

Principle : An enzyme and inhibitor are pre-incubated at high concentrations to allow for binding. The mixture is then rapidly diluted ("jumped") to a concentration where the inhibitor, if reversible, would dissociate, leading to a recovery of enzyme activity. For an irreversible inhibitor, no significant recovery of activity is observed post-dilution.

-

Methodology :

-

Pre-incubation : A concentrated solution of a LOX enzyme (e.g., LOXL1) is incubated with a high concentration of this compound (or a control inhibitor) for a set period to allow binding to reach equilibrium.

-

Dilution : The enzyme-inhibitor mixture is rapidly diluted (e.g., 100-fold) into a reaction buffer containing the enzyme's substrate.

-

Activity Measurement : Enzyme activity is immediately measured using the Amplex Red assay described above.

-

Analysis : The activity is compared to a control where the enzyme was diluted first and then exposed to the inhibitor at its final, low concentration. Irreversible inhibition by this compound is confirmed by a near-complete lack of enzyme activity recovery after dilution.[3][5][6]

-

Collagen Deposition and Cross-Linking ('Scar-in-a-Jar' Model)

This in vitro model simulates the fibrotic environment of a scar to assess the antifibrotic potential of compounds.

-

Principle : Primary human dermal fibroblasts are cultured under conditions that promote excessive collagen production and deposition, mimicking scar formation. The effect of an inhibitor on this process can then be quantified.

-

Methodology :

-

Cell Culture : Primary human dermal fibroblasts are seeded at high density in culture plates.

-

Treatment : The cells are cultured for an extended period (e.g., 11 days) in the presence of varying concentrations of this compound (e.g., 0, 1, and 10 µM).

-

Sample Collection : After the culture period, the cell layers and their deposited ECM are harvested.

-

Analysis : The harvested material is hydrolyzed, and the concentrations of hydroxyproline (as a surrogate for total collagen) and specific collagen cross-links (DHLNL, HLNL, PYD, DPD) are quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[7]

-

References

- 1. This compound hydrochloride | pan-LOX inhibitor | Probechem Biochemicals [probechem.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

PXS-4787: A Technical Guide to its Pan-LOX Inhibitor Specificity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity profile of PXS-4787, a potent, irreversible, and mechanism-based pan-inhibitor of the lysyl oxidase (LOX) family of enzymes. This compound has demonstrated significant potential in preclinical models for the treatment of fibrotic diseases and cancer. This document compiles key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a valuable resource for the scientific community.

Quantitative Inhibitory Profile

This compound exhibits a broad inhibitory activity against various isoforms of the lysyl oxidase family. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different LOX enzymes.

| Target Enzyme | IC50 (µM) | Species/Source |

| LOX | 2 | Bovine |

| rhLOXL1 | 3.2 (or 3) | Recombinant Human |

| rhLOXL2 | 0.6 | Recombinant Human |

| rhLOXL3 | 1.4 | Recombinant Human |

| rhLOXL4 | 0.2 | Recombinant Human |

Data compiled from multiple sources[1][2][3][4]. Note that slight variations in reported IC50 values exist between different studies.

Mechanism of Action and Experimental Evidence

This compound acts as a mechanism-based inhibitor, meaning it is converted into a reactive species by the target enzyme, which then irreversibly binds to the enzyme's active site.[3] This leads to a time-dependent increase in its potency.[3][5]

Key Experimental Protocols:

1. Enzymatic Inhibitory Activity Assay (Amplex Red Oxidation Assay):

This assay is a standard method for measuring the hydrogen peroxide (H2O2) produced during the lysyl oxidase-catalyzed oxidation of its substrate.[6][7]

-

Principle: The H2O2 generated reacts with Amplex Red reagent in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin. The fluorescence intensity is directly proportional to the LOX activity.

-

General Protocol:

-

Recombinant human LOX enzymes (LOXL1, LOXL2, LOXL3, LOXL4) or bovine aorta LOX are pre-incubated with varying concentrations of this compound for a specified time.[1][3]

-

The enzymatic reaction is initiated by the addition of a suitable substrate (e.g., putrescine).[5][6]

-

The Amplex Red reagent and HRP are added to the reaction mixture.

-

Fluorescence is measured at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Irreversible Inhibition Assay (Jump Dilution Assay):

This method is employed to differentiate between reversible and irreversible inhibitors.[5][6]

-

Principle: An enzyme is pre-incubated with a high concentration of the inhibitor. The mixture is then rapidly diluted, reducing the inhibitor concentration to a level that would have minimal effect if it were a reversible inhibitor. For an irreversible inhibitor, the enzyme activity remains low even after dilution because the inhibitor is covalently bound.

-

General Protocol:

-

A LOX enzyme (e.g., LOXL1) is pre-incubated with a high concentration of this compound or a control compound (e.g., a known reversible inhibitor or BAPN, another irreversible inhibitor) for a defined period.[5][6]

-

The enzyme-inhibitor mixture is then diluted significantly (e.g., 100-fold) into a solution containing the substrate and the necessary components for the Amplex Red assay.

-

Enzyme activity is immediately measured and monitored over time to assess the degree of recovery.

-

Minimal recovery of enzyme activity in the presence of this compound, similar to BAPN, confirms its irreversible mode of inhibition.[3][5][6] In jump dilution experiments, this compound demonstrated irreversible inhibition of LOXL1, LOXL2, and LOXL3, with only 3%, 9%, and 8% recovery of enzyme activity, respectively.[3]

-

Signaling Pathways and Cellular Effects

This compound's inhibition of LOX enzymes has significant downstream effects on the extracellular matrix (ECM) and cellular behavior, particularly in the context of fibrosis and cancer.

The primary role of LOX enzymes is the cross-linking of collagen and elastin, which are critical components of the ECM.[2] By inhibiting LOX activity, this compound disrupts this process, leading to a reduction in collagen deposition and cross-linking.[1][2][3] This has been shown to decrease tissue stiffness and ameliorate fibrotic conditions.[6] In the context of cancer, the altered ECM can lead to increased tumor perfusion, enhancing the delivery and efficacy of chemotherapeutic agents.[8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lysyl oxidase family activity promotes resistance of pancreatic ductal adenocarcinoma to chemotherapy by limiting the intratumoral anticancer drug distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pan-lysyl oxidase inhibition disrupts fibroinflammatory tumor stroma, rendering cholangiocarcinoma susceptible to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PXS-4787 in Collagen Cross-Linking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PXS-4787, a potent, irreversible, and selective pan-lysyl oxidase (LOX) inhibitor, and its role in the critical process of collagen cross-linking. This compound has emerged as a significant molecule in the study of fibrotic diseases, where excessive collagen deposition and cross-linking are hallmark pathological features. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Lysyl Oxidase-Mediated Collagen Cross-Linking

Collagen, the most abundant protein in the extracellular matrix (ECM), provides structural integrity to tissues. The strength and stability of collagen fibrils are largely dependent on a post-translational modification process known as cross-linking. This process is initiated by the lysyl oxidase (LOX) family of copper-dependent enzymes, which includes LOX and four LOX-like proteins (LOXL1, LOXL2, LOXL3, and LOXL4).[1] These enzymes catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, forming highly reactive aldehyde residues (allysine and hydroxyallysine).[2] These aldehydes then spontaneously react with other aldehyde or amino groups on adjacent collagen molecules to form intra- and intermolecular cross-links, which mature over time to stabilize the collagen fibrils.[3]

In fibrotic diseases, the overexpression and increased activity of LOX enzymes lead to excessive collagen cross-linking, resulting in tissue stiffening and organ dysfunction. This compound is a small molecule inhibitor designed to target the entire LOX family, thereby preventing the initiation of collagen cross-linking.[4] Its mechanism-based, irreversible inhibition offers a promising therapeutic strategy to attenuate the progression of fibrosis.[2]

Mechanism of Action of this compound

This compound is a fluoroallylamine-based inhibitor that acts as a mechanism-based inactivator of LOX enzymes.[2] The proposed mechanism involves the enzyme's own catalytic activity. The amine group of this compound is oxidized by the LOX enzyme, generating a reactive intermediate that then covalently binds to the active site of the enzyme, leading to its irreversible inactivation.[2] This prevents the enzyme from catalyzing the oxidative deamination of lysine residues on collagen, thereby inhibiting the formation of collagen cross-links.

The pan-LOX inhibitory activity of this compound is a key feature, as multiple LOX isoforms are often upregulated in fibrotic conditions. By targeting the entire family, this compound can achieve a more comprehensive blockade of pathological collagen cross-linking.

Quantitative Data on the Efficacy of this compound

The inhibitory potency of this compound against the LOX family of enzymes has been determined using in vitro enzymatic assays. Furthermore, its effect on collagen cross-linking has been quantified in cell-based models of fibrosis.

In Vitro Enzyme Inhibition

The half-maximal inhibitory concentrations (IC₅₀) of this compound against various human recombinant LOX isoforms were determined using an Amplex Red oxidation assay.[2][5] This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of LOX-catalyzed amine oxidation.

| LOX Isoform | IC₅₀ (µM) |

| Bovine LOX | 2 |

| rhLOXL1 | 3.2 |

| rhLOXL2 | 0.6 |

| rhLOXL3 | 1.4 |

| rhLOXL4 | 0.2 |

| Table 1: In vitro inhibitory activity of this compound against lysyl oxidase enzymes. Data sourced from MedchemExpress and TargetMol.[4][6] |

Inhibition of Collagen Cross-Linking in a "Scar-in-a-Jar" Model

The "scar-in-a-jar" model is an in vitro assay that utilizes macromolecular crowding to stimulate robust collagen deposition and cross-linking by fibroblasts in culture, mimicking a fibrotic environment.[7] In a study using primary human dermal fibroblasts, treatment with this compound for 11 days resulted in a significant, dose-dependent reduction in key collagen cross-links and total collagen content, as measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a hydroxyproline assay, respectively.[2]

| Analyte | Control (0 µM this compound) | 1 µM this compound | 10 µM this compound |

| Immature Cross-links | |||

| Dihydroxylysinonorleucine (DHLNL) | Baseline | Reduced | Significantly Reduced (p=0.0159 vs control) |

| Hydroxylysinonorleucine (HLNL) | Baseline | Reduced | Reduced |

| Mature Cross-links | |||

| Pyridinoline (PYD) | Baseline | Reduced | Significantly Reduced (p=0.0403 vs control) |

| Deoxypyridinoline (DPD) | Baseline | Significantly Reduced (p=0.0359 vs control) | Significantly Reduced (p=0.0396 vs control) |

| Total Collagen | |||

| Hydroxyproline | Baseline | Reduced | Significantly Reduced (p=0.0385 vs control) |

| Table 2: Effect of this compound on collagen cross-links and total collagen in primary human dermal fibroblasts cultured under "scar-in-a-jar" conditions for 11 days. Data adapted from a study by Cox et al.[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Lysyl Oxidase (LOX) Activity Assay (Amplex Red Method)

This protocol is based on the principle that the oxidative deamination of an amine substrate by LOX produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent product, resorufin, which can be quantified fluorometrically.

Materials:

-

Recombinant human LOX enzymes (rhLOX, rhLOXL1, rhLOXL2, rhLOXL3, rhLOXL4)

-

This compound

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Dimethyl sulfoxide (DMSO)

-

Amine substrate (e.g., putrescine or cadaverine)

-

Assay buffer (e.g., 50 mM sodium borate buffer, pH 8.2)

-

Black, flat-bottom 96-well plates

-

Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO.

-

Prepare a working solution of Amplex Red reagent in DMSO (e.g., 10 mM).

-

Prepare a working solution of HRP in assay buffer (e.g., 10 U/mL).

-

Prepare a working solution of the amine substrate in assay buffer.

-

Prepare the LOX enzyme dilutions in assay buffer to a final concentration that gives a robust signal within the linear range of the assay.

-

-

Assay Setup (per well of a 96-well plate):

-

Add 50 µL of assay buffer.

-

Add 1 µL of the this compound dilution (or DMSO for control).

-

Add 20 µL of the LOX enzyme solution.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15, 30, 60 minutes) to allow for inhibitor-enzyme interaction.

-

-

Initiation of Reaction:

-

Prepare a detection cocktail containing the Amplex Red reagent, HRP, and the amine substrate in assay buffer.

-

Add 29 µL of the detection cocktail to each well to initiate the reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence versus time curve).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

"Scar-in-a-Jar" In Vitro Fibrosis Model

This model promotes the deposition of a mature, cross-linked collagen matrix by fibroblasts in a relatively short period.

Materials:

-

Primary human dermal fibroblasts

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

Macromolecular crowding agent (e.g., Ficoll® PM70 and PM400)

-

L-ascorbic acid 2-phosphate

-

Transforming growth factor-beta 1 (TGF-β1)

-

This compound

-

24-well tissue culture plates

Procedure:

-

Cell Seeding:

-

Seed primary human dermal fibroblasts into 24-well plates at a high density (e.g., 1 x 10⁵ cells/well) in fibroblast growth medium.

-

Allow the cells to adhere and reach confluence overnight at 37°C in a 5% CO₂ incubator.

-

-

Induction of Fibrosis:

-

The following day, replace the growth medium with a "crowding medium" consisting of serum-free DMEM supplemented with L-ascorbic acid 2-phosphate (to promote collagen synthesis), a mixture of Ficoll® PM70 and PM400, and a pro-fibrotic stimulus such as TGF-β1.

-

Add this compound at the desired concentrations (e.g., 0, 1, and 10 µM) to the appropriate wells.

-

-

Culture and Treatment:

-

Culture the cells for 11 days, changing the medium with fresh crowding medium and this compound every 2-3 days.

-

-

Harvesting for Analysis:

-

After the incubation period, the cell layer and the deposited extracellular matrix can be harvested for analysis of collagen cross-links (LC-MS/MS) and total collagen content (hydroxyproline assay). The supernatant can also be collected for analysis of secreted proteins.

-

LC-MS/MS Analysis of Collagen Cross-Links

This method allows for the sensitive and specific quantification of mature (PYD, DPD) and immature (DHLNL, HLNL) collagen cross-links.

Materials:

-

Cell layers from the "scar-in-a-jar" model

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reverse-phase HPLC column

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

-

Internal standards for each cross-link

Procedure:

-

Sample Preparation:

-

Wash the cell layers with PBS and scrape them into a collection tube.

-

To stabilize the immature cross-links, reduce the samples with NaBH₄.

-

Hydrolyze the samples in 6 M HCl at 110°C for 18-24 hours to break down the collagen into its constituent amino acids and cross-links.

-

Dry the hydrolysates under vacuum and reconstitute them in a suitable solvent (e.g., mobile phase A).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the cross-links using a gradient elution on the C18 column.

-

Detect and quantify the cross-links using multiple reaction monitoring (MRM) in positive ion mode. Specific parent and fragment ion transitions for each cross-link and its internal standard are monitored.

-

-

Data Analysis:

-

Generate a standard curve for each cross-link using known concentrations of authentic standards.

-

Quantify the amount of each cross-link in the samples by comparing their peak areas to the standard curve.

-

Normalize the cross-link content to the total collagen content (determined by hydroxyproline assay) or to the initial cell number.

-

Visualizations

Signaling Pathway of Lysyl Oxidase-Mediated Collagen Cross-Linking and Inhibition by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | TargetMol [targetmol.com]

- 7. domainex.co.uk [domainex.co.uk]

PXS-4787: A Technical Guide for its Application as a Tool Compound in Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A critical step in the fibrotic process is the cross-linking of collagen and elastin fibers, a reaction catalyzed by the lysyl oxidase (LOX) family of enzymes. Inhibition of LOX activity, therefore, presents a promising therapeutic strategy to combat fibrosis. PXS-4787 is a potent, irreversible, and specific pan-LOX inhibitor that has emerged as a valuable tool compound for preclinical fibrosis research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways to facilitate its effective use in the laboratory.

Introduction to this compound

This compound is a small molecule, fluoroallylamine-based inhibitor designed to irreversibly inactivate all five members of the lysyl oxidase family (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[1][2] Its mechanism-based inhibition involves the interaction of its allylamine group with the enzyme's active site cofactor.[1] This irreversible binding leads to a sustained reduction in the enzymatic activity responsible for the covalent cross-linking of collagen and elastin, the primary structural proteins in the ECM.[3] By preventing this crucial step in matrix maturation, this compound effectively reduces tissue stiffness and the overall fibrotic burden in various preclinical models.[1][4] this compound serves as a "proof-of-concept" compound, demonstrating the therapeutic potential of pan-LOX inhibition in fibrotic diseases.[2]

Mechanism of Action

This compound acts as a mechanism-based inhibitor of the lysyl oxidase family of enzymes. The proposed mechanism involves the oxidation of the compound's primary amine by the LOX enzyme, which leads to the formation of a reactive species that covalently binds to the enzyme's active site, resulting in irreversible inhibition.[1] This prevents the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, which is the initial step in the formation of covalent cross-links that stabilize the extracellular matrix.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Lysyl Oxidase Isoforms

| Target Enzyme | IC50 (µM) | Source |

| Bovine LOX | 2 | [5][6] |

| Human LOXL1 | 3 - 3.2 | [1][5][6] |

| Human LOXL2 | 0.6 | [5][6] |

| Human LOXL3 | 1.4 | [5][6] |

| Human LOXL4 | 0.2 | [1][5][6] |

Table 2: In Vitro Efficacy of this compound in Fibrosis Models

| Model System | This compound Concentration | Key Findings | Source |

| Primary Human Dermal Fibroblasts ("Scar-in-a-jar") | 10 µM | Significantly reduced hydroxyproline concentration (p=0.0385). Dose-dependently reduced DHLNL, DPD, and PYD cross-links. Significantly reduced fibrillar collagen I deposition (p < 0.01). | [1][7] |

| Primary Human Fibroblasts | 0-100 µM (72h) | No effect on cell viability. | [1] |

Table 3: In Vivo Efficacy of this compound in Animal Models of Fibrosis

| Animal Model | This compound Formulation & Dosing | Key Findings | Source |

| Murine Bleomycin-Induced Skin Fibrosis | Topical cream | Reduced fibrosis in the extracellular matrix. | [1] |

| Murine Models of Injury and Fibrosis | 3% oil in water cream; once daily for 28 days | Reduced collagen deposition and cross-linking. | [5][6] |

| Porcine Injury Models | 3% oil in water cream; once daily for 12 weeks | Significantly improved scar appearance without reducing tissue strength. | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a tool compound. Below are protocols for key experiments cited in the literature.

In Vitro "Scar-in-a-jar" Assay

This assay models scar formation in vitro to assess the effect of anti-fibrotic compounds on collagen deposition and cross-linking.[1][4]

Methodology:

-

Cell Seeding: Seed primary human dermal fibroblasts (passage < 8) at a density of 5 x 104 cells per well in 4-well chamber slides.

-

Culture Conditions: Culture cells in DMEM-Glutamax™ supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, and 10 µM) for 11 days.

-

Analysis of Collagen Cross-links:

-

Harvest the cell layers and hydrolyze them.

-

Analyze the hydrolysates for hydroxyproline (a measure of total collagen) and specific collagen cross-links (e.g., DHLNL, HLNL, DPD, PYD) using techniques like HPLC.

-

-

Analysis of Collagen Deposition:

-

Fix the cells in the chamber slides.

-

Perform immunofluorescence staining for Collagen I.

-

Capture images using confocal microscopy and quantify the amount of deposited fibrillar collagen using image analysis software (e.g., ImageJ).

-

Analyze collagen alignment using coherency analysis.[1]

-

In Vivo Bleomycin-Induced Skin Fibrosis Model

This is a widely used animal model to induce skin fibrosis and evaluate the efficacy of anti-fibrotic agents.[1][8]

Methodology:

-

Animal Model: Use appropriate mouse strains (e.g., C57BL/6).

-

Induction of Fibrosis: Administer subcutaneous injections of bleomycin (e.g., 0.1U) on alternate days for a specified period (e.g., 20 days).

-

Treatment: From day 3 onwards, apply a topical formulation of this compound (e.g., 1.5% in an oil-in-water cream) or vehicle control to the bleomycin-treated skin area once daily.

-

Assessment of Fibrosis:

-

At the end of the study, euthanize the animals and collect skin tissue.

-

Measure dermal thickness using histological analysis (e.g., H&E staining).

-

Quantify collagen deposition using Masson's trichrome staining or Picrosirius red staining.

-

Assess the expression of fibrotic markers like α-smooth muscle actin (α-SMA) by immunohistochemistry or western blotting.

-

Selectivity and Off-Target Effects

This compound was designed for specificity towards the LOX family. While it is a pan-LOX inhibitor, it has been shown to not be processed by other copper amine oxidases like semicarbazide-sensitive amine oxidase (SSAO) or diamine oxidase (DAO), indicating its selectivity for the LOX family.[1][2] In vitro studies have also shown that this compound does not affect the viability of primary human fibroblasts at concentrations up to 100 µM.[1]

Conclusion

This compound is a well-characterized, potent, and specific pan-lysyl oxidase inhibitor that serves as an invaluable tool for preclinical research in the field of fibrosis. Its ability to irreversibly inhibit the enzymatic activity responsible for ECM cross-linking allows for the elucidation of the role of LOX enzymes in the pathogenesis of fibrotic diseases across various organ systems. The data and protocols presented in this guide are intended to facilitate the effective use of this compound by researchers and drug development professionals aiming to advance our understanding of fibrosis and develop novel anti-fibrotic therapies.

References

- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Inhibitor of lysyl oxidase improves cardiac function and the collagen/MMP profile in response to volume overload - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

In Vitro Profile of PXS-4787: A Pan-Lysyl Oxidase Inhibitor's Effects on Dermal Fibroblasts

A Technical Guide for Researchers and Drug Development Professionals

Introduction: PXS-4787 is a potent, irreversible, and specific small-molecule inhibitor of the lysyl oxidase (LOX) family of enzymes. The LOX family, comprising five members (LOX and LOXL1-4), plays a critical role in the extracellular matrix (ECM) by catalyzing the covalent cross-linking of collagen and elastin fibers. This cross-linking is essential for the tensile strength and stability of tissues. However, in pathological conditions such as fibrosis and scarring, excessive LOX activity leads to the accumulation of stiff, cross-linked collagen, which is a hallmark of the disease. By inhibiting all members of the LOX family, this compound presents a therapeutic strategy to ameliorate fibrosis by preventing the final step in stable collagen deposition. This document provides a comprehensive overview of the reported in vitro effects of this compound on primary human dermal fibroblasts, the key cell type responsible for ECM production in the skin.

Quantitative Data Summary

The in vitro efficacy of this compound has been characterized through its inhibitory action on LOX enzymes and its subsequent effects on fibroblast function. The data is summarized in the tables below.

Table 1: this compound Inhibitory Activity (IC50) against Lysyl Oxidase Family Enzymes

| Enzyme Target | IC50 (µM) |

| Bovine LOX | 2[1][2][3] |

| Recombinant Human LOXL1 (rhLOXL1) | 3.2[1][2][3] |

| Recombinant Human LOXL2 (rhLOXL2) | 0.6[1][2][3] |

| Recombinant Human LOXL3 (rhLOXL3) | 1.4[1][2][3] |

| Recombinant Human LOXL4 (rhLOXL4) | 0.2[1][2][3][4] |

Table 2: Effects of this compound on Collagen Deposition and Cross-Linking in Primary Human Dermal Fibroblasts

Cells were cultured for 11 days under "scar-in-a-jar" conditions.

| Marker | 1 µM this compound | 10 µM this compound | p-value |

| Collagen Content | |||

| Hydroxyproline | Not specified | Significant Reduction | p = 0.0385[4][5] |

| Soluble Procollagen I | Not specified | Significant Decrease | p < 0.0001[5] |

| Fibrillar Collagen I Deposition | No Significant Change | Significant Reduction | p < 0.01[4] |

| Collagen Cross-Links | |||

| Dihydroxylysinonorleucine (DHLNL) | Not specified | Significant Reduction | p = 0.0159 (vs control)[4][5] |

| Deoxypyridinoline (DPD) | Significant Reduction | Significant Reduction | p = 0.0359 (vs control)[4][5] |

| Pyridinoline (PYD) | Not specified | Significant Reduction | p = 0.0403 (vs control)[4][5] |

| Collagen Organization | |||

| Collagen I Coherency | Not specified | Significantly Lower | Not specified[4][5] |

Table 3: Effect of this compound on Gene Expression in Dermal Fibroblasts

Cells were treated with 10 µM this compound for 24-48 hours.

| Finding | Details |

| Overall Transcriptome Impact | Minimal effect on the fibroblast transcriptome.[6] |

| Differentially Expressed Genes | RNASeq analysis identified only four genes with significant differential expression (FDR < 0.05).[4] |

| Specific Gene Changes | Genes with altered expression included COL1A1, LOX, GAPDH, and PGK1.[1][2][3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the cited literature for the in vitro assessment of this compound.

Cell Culture and this compound Treatment

Primary human dermal fibroblasts are cultured in standard fibroblast growth media. For experiments, cells are treated with varying concentrations of this compound (typically ranging from 0 to 100 µM) or a vehicle control (e.g., DMSO).[4] Treatment durations vary depending on the assay, for instance, 72 hours for viability studies and up to 11 days for collagen deposition experiments.[2][3][4]

Cell Viability Assay

To confirm that the effects of this compound are not due to cytotoxicity, cell viability is assessed. Primary human fibroblasts are treated with a range of this compound concentrations (e.g., 0–100 µM) for 72 hours.[2][3][4] Cell viability can be measured using standard assays such as MTT or PrestoBlue. Studies have shown that this compound does not affect fibroblast cell viability at concentrations effective for LOX inhibition.[4]

"Scar-in-a-jar" Model

This in vitro model is used to assess the impact of this compound on de novo matrix production and collagen cross-linking.

-

Procedure: Primary human dermal fibroblasts are cultured in vitro for an extended period (e.g., 11 days) in the presence of this compound (0, 1, and 10 µM).[4][5]

-

Purpose: This long-term culture allows fibroblasts to secrete and assemble a collagen-rich extracellular matrix, mimicking aspects of scar formation.

-

Analysis: The resulting cell layers and matrix are harvested for subsequent biochemical and imaging analysis.[4]

Hydroxyproline and Collagen Cross-Link Analysis via LC-MS/MS

-

Principle: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is used for the precise quantification of specific molecules. Hydroxyproline is a major component of collagen and serves as a proxy for total collagen content.[4] Dihydroxylysinonorleucine (DHLNL), pyridinoline (PYD), and deoxypyridinoline (DPD) are mature collagen cross-links formed by LOX activity.

-

Procedure: Following the "scar-in-a-jar" assay, the cell layer is hydrolyzed, and the concentrations of hydroxyproline and various cross-link molecules are measured by LC-MS/MS.[4]

Immunofluorescence Staining and Confocal Microscopy

This technique is used to visualize the deposition and organization of specific ECM proteins, such as Collagen I.

-

Procedure: Fibroblasts cultured under "scar-in-a-jar" conditions are fixed and permeabilized. They are then incubated with a primary antibody specific for Collagen I (e.g., Anti-COL1A1 antibody), followed by a fluorescently labeled secondary antibody.[4][5] Cell nuclei are counterstained with DAPI.

-

Imaging and Analysis: Samples are imaged using a confocal microscope. The resulting images are analyzed to quantify the amount of deposited fibrillar collagen and its organization (coherency).[4][5]

RNA Sequencing (RNASeq) Analysis

RNASeq is employed to investigate the impact of this compound on the global gene expression profile of dermal fibroblasts.

-

Procedure: Fibroblasts are treated with 10 µM this compound or a vehicle for 24-48 hours.[2][3][4] RNA is then extracted from the cells using a suitable kit (e.g., RNeasy Mini kit).

-

Sequencing and Analysis: The extracted RNA undergoes library preparation and high-throughput sequencing. The resulting data is analyzed to identify genes that are differentially expressed between the this compound-treated and control groups.[4]

Visualizations: Signaling Pathways and Workflows

To better illustrate the mechanisms and processes involved, the following diagrams have been generated.

Caption: this compound inhibits LOX enzymes, preventing collagen cross-linking and fibrosis.

Caption: Experimental workflow for the "scar-in-a-jar" in vitro model.

Conclusion

The in vitro data robustly demonstrates that this compound is a potent, pan-LOX inhibitor with significant effects on dermal fibroblast ECM production. At non-cytotoxic concentrations, this compound effectively reduces the formation of mature collagen cross-links and decreases the deposition of fibrillar collagen I.[4][5] This leads to a less organized and potentially more pliable matrix, as suggested by the reduction in collagen coherency.[4][5] Notably, these profound effects on the extracellular matrix occur with minimal impact on the fibroblast transcriptome, indicating a targeted, extracellular mechanism of action rather than broad-scale alteration of cell phenotype.[6] These findings underscore the potential of this compound as a therapeutic agent for fibrotic skin diseases by directly targeting the enzymatic machinery responsible for the pathological stiffening of scar tissue.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

PXS-4787 and the Enzymatic Pathway of Lysyl Oxidase: A Technical Guide to Substrate Competition

For Researchers, Scientists, and Drug Development Professionals

Introduction

PXS-4787 is a novel, mechanism-based, and irreversible pan-inhibitor of the lysyl oxidase (LOX) family of enzymes.[1][2] The LOX family, comprising five isoforms (LOX and LOXL1-4), plays a critical role in the cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM).[2] By catalyzing the oxidative deamination of lysine residues on these proteins, LOX enzymes initiate the formation of covalent cross-links that provide structural integrity to tissues. Dysregulation of LOX activity is implicated in various fibrotic diseases and cancer, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the enzymatic pathway of this compound, with a core focus on its mechanism of action through substrate competition.

Mechanism of Action of this compound

This compound acts as an irreversible inhibitor of all five LOX isoforms.[3][4] Its mechanism is "mechanism-based," meaning the enzyme itself activates the inhibitor, leading to a covalent and irreversible bond. This results in a time-dependent increase in the potency of inhibition.[5] this compound competes with the natural substrates of LOX for binding to the active site.[1][5]

The Lysyl Oxidase Enzymatic Pathway and this compound Inhibition

The canonical pathway of lysyl oxidase involves the binding of a lysine-containing substrate, such as collagen or elastin, to the active site of the enzyme. In the presence of its copper cofactor and lysyl-tyrosyl quinone (LTQ) cofactor, LOX catalyzes the oxidative deamination of a lysine residue to form a reactive aldehyde (allysine). This aldehyde then spontaneously condenses with other allysine residues or unmodified lysine residues on adjacent collagen or elastin molecules to form covalent cross-links, leading to the stabilization and maturation of the ECM.

This compound intervenes in this pathway by competing with the endogenous substrates for binding to the LOX active site. As a mechanism-based inhibitor, upon binding, the enzyme's catalytic machinery processes this compound, leading to the formation of a reactive intermediate that then covalently modifies and inactivates the enzyme. This irreversible inhibition effectively blocks the downstream cascade of collagen and elastin cross-linking.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against the various LOX isoforms has been determined using the Amplex Red oxidation assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme Target | IC50 (µM) |

| Bovine LOX | 2.0[3] |

| Recombinant Human LOXL1 (rhLOXL1) | 3.2[3] |

| Recombinant Human LOXL2 (rhLOXL2) | 0.6[3] |

| Recombinant Human LOXL3 (rhLOXL3) | 1.4[3] |

| Recombinant Human LOXL4 (rhLOXL4) | 0.2[3] |

Table 1: Inhibitory Potency (IC50) of this compound against Lysyl Oxidase Isoforms.

Experimental Protocols

Measurement of Lysyl Oxidase Inhibitory Activity (Amplex Red Assay)

This assay quantifies the enzymatic activity of LOX by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination reaction. The H₂O₂ reacts with the Amplex Red reagent in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically.

Materials:

-

Recombinant human LOX enzymes (LOX, LOXL1, LOXL2, LOXL3, LOXL4)

-

This compound

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Putrescine (or other suitable LOX substrate)

-

Assay buffer (e.g., sodium borate buffer, pH 8.2)

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well black microplate, add the LOX enzyme and the this compound dilutions.

-

Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for binding.

-

Prepare a detection cocktail containing Amplex Red, HRP, and the LOX substrate (putrescine) in assay buffer.

-

Initiate the enzymatic reaction by adding the detection cocktail to the wells.

-

Measure the fluorescence intensity at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm over time.

-

The rate of reaction is determined from the linear portion of the fluorescence curve.

-

Calculate the percent inhibition for each this compound concentration relative to a vehicle control (e.g., DMSO).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting PIM1 by Bruceine D attenuates skin fibrosis via myofibroblast ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Antifibrotic Potential of PXS-4787: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), poses a significant therapeutic challenge across a range of diseases. A key driver of fibrosis is the lysyl oxidase (LOX) family of enzymes, which are responsible for the cross-linking of collagen and elastin, leading to tissue stiffening and scar formation. PXS-4787 is a potent, irreversible, and selective pan-LOX inhibitor that has demonstrated significant antifibrotic properties in preclinical studies. This technical guide provides an in-depth overview of the core scientific data related to this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction to this compound

This compound is a small molecule inhibitor designed to target the entire family of lysyl oxidase enzymes (LOX, LOXL1, LOXL2, LOXL3, and LOXL4). By irreversibly binding to the active site of these enzymes, this compound effectively blocks the covalent cross-linking of collagen and elastin, a critical step in the maturation and stabilization of the fibrotic ECM. This mechanism of action suggests a broad therapeutic potential for this compound in treating fibrotic conditions in various organs.

Mechanism of Action

This compound acts as a mechanism-based inhibitor of the lysyl oxidase family. Its inhibitory activity is both dose- and time-dependent, consistent with an irreversible binding mechanism. The proposed mechanism involves the oxidative deamination of the primary amine in this compound by the LOX enzyme, leading to the formation of a reactive species that covalently modifies the enzyme's active site, rendering it permanently inactive.

Quantitative Efficacy Data

The antifibrotic efficacy of this compound has been quantified in a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound against Lysyl Oxidase Enzymes

| Enzyme Target | IC50 Value (µM) |

| Bovine LOX | 2.0[1][2] |

| rhLOXL1 | 3.2[1][2] |

| rhLOXL2 | 0.6[1][2] |

| rhLOXL3 | 1.4[1][2] |

| rhLOXL4 | 0.2[1][2] |

rh denotes recombinant human enzyme.

Table 2: Effect of this compound on Collagen and Cross-Link Formation in Human Dermal Fibroblasts ('Scar-in-a-Jar' Model)

| Parameter | Concentration | % Reduction vs. Control | p-value |

| Collagen I Expression | 10 µM | Significant decrease | < 0.001[3] |

| Hydroxyproline | 10 µM | Significant reduction | 0.0385[3] |

| Dihydroxylysinonorleucine (DHLNL) | 10 µM | Dose-dependent reduction | 0.0159[3] |

| Hydroxylysinonorleucine (HLNL) | 10 µM | Trend towards reduction | Not significant[3] |

| Deoxypyridinoline (DPD) | 1 µM | Significant reduction | 0.0359[3] |

| 10 µM | Significant reduction | 0.0396[3] | |

| Pyridinoline (PYD) | 10 µM | Significant reduction | 0.0403[3] |

| Collagen I Coherency | 1 µM & 10 µM | Significantly lower | < 0.01[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound.

'Scar-in-a-Jar' Model for In Vitro Fibrosis

This model utilizes macromolecular crowding to promote the deposition of a dense extracellular matrix by cultured fibroblasts, mimicking a fibrotic environment.

Protocol:

-

Cell Seeding: Primary human dermal fibroblasts are seeded in 96-well plates.[4]

-

Treatment: Cells are treated with this compound at various concentrations (e.g., 0, 1, and 10 µM) in the presence of pro-fibrotic factors such as Transforming Growth Factor-β1 (TGF-β1) and macromolecular crowders like Ficoll for a period of 72 hours to 11 days.[3][4]

-

Analysis of ECM Deposition:

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against collagen I and α-smooth muscle actin (α-SMA). Nuclei are counterstained with a fluorescent dye (e.g., SYTOX™ Green).[4]

-

Image Acquisition and Quantification: Images are captured using a high-content imaging system, and the fluorescence intensity is quantified and normalized to the cell number (nuclear count).[4]

-

-

Analysis of Collagen Cross-Links:

-

Sample Preparation: The cell layer and its deposited matrix are harvested.

-

LC-MS/MS Analysis: The concentrations of hydroxyproline and specific collagen cross-links (DHLNL, HLNL, DPD, PYD) are determined using liquid chromatography with tandem mass spectrometry.[3]

-

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to assess the potential cytotoxicity of this compound.

Protocol:

-

Cell Seeding: Primary human dermal fibroblasts are seeded in 96-well plates at a density of 2,500 cells per well.[3]

-

Treatment: Cells are exposed to a range of this compound concentrations (e.g., 0-100 µM) for 72 hours.[3]

-

MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well according to the manufacturer's instructions.[3]

-

Incubation and Absorbance Reading: The plates are incubated to allow for the conversion of the MTS reagent into a formazan product by viable cells. The absorbance is then measured at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs provide a clearer understanding of the complex biological processes involved.

Caption: this compound inhibits the LOX enzymes, a key downstream effector of pro-fibrotic TGF-β signaling.

Caption: Workflow of the 'scar-in-a-jar' in vitro model for assessing the antifibrotic activity of this compound.

Conclusion

This compound is a promising antifibrotic agent with a well-defined mechanism of action and demonstrated efficacy in preclinical models. Its ability to potently and irreversibly inhibit the entire LOX family of enzymes translates to a significant reduction in collagen deposition and cross-linking, key pathological features of fibrosis. The data presented in this technical guide provides a solid foundation for the continued investigation and development of this compound as a novel therapeutic for a variety of fibrotic diseases. Further research, including clinical trials, will be crucial to fully elucidate its therapeutic potential in human patients.

References

PXS-4787 Target Engagement in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of PXS-4787 in cellular models. This compound is a potent, irreversible, and highly selective pan-inhibitor of the lysyl oxidase (LOX) family of enzymes.[1][2][3] This document details its mechanism of action, inhibitory activity, and the experimental protocols used to characterize its engagement with its primary targets.

Executive Summary

This compound is a mechanism-based inhibitor designed to covalently modify the active site of LOX enzymes, leading to their irreversible inactivation.[4][5] Extensive in vitro studies have demonstrated its potent inhibitory activity against all five members of the LOX family. Crucially, this compound exhibits high selectivity for LOX enzymes and does not significantly inhibit or act as a substrate for related amine oxidases, such as semicarbazide-sensitive amine oxidase (SSAO).[3] This selectivity is a key attribute, minimizing the potential for off-target effects. In cellular models, this compound effectively engages with LOX enzymes, leading to a reduction in collagen cross-linking and deposition, key processes in fibrotic diseases.[2][3]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against the lysyl oxidase family has been determined using recombinant human enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 (µM) |

| Bovine LOX | 2 |

| rhLOXL1 | 3.2 |

| rhLOXL2 | 0.6 |

| rhLOXL3 | 1.4 |

| rhLOXL4 | 0.2 |

Data sourced from multiple references.[1][2][6]

As a mechanism-based inhibitor, the potency of this compound increases with longer pre-incubation times.[3]

Signaling Pathway and Mechanism of Action

This compound acts as a pan-inhibitor of the lysyl oxidase (LOX) family, which plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix. The following diagram illustrates the canonical signaling pathway of LOX and the mechanism of inhibition by this compound.

Caption: Mechanism of LOX-mediated collagen cross-linking and its inhibition by this compound.

Experimental Protocols

Lysyl Oxidase (LOX) Activity Assay (Amplex Red Method)

This assay quantifies the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by LOX enzymes.

Workflow:

Caption: Workflow for the Amplex Red-based LOX activity assay.

Detailed Steps:

-

Recombinant LOX enzyme is pre-incubated with varying concentrations of this compound for a specified time (e.g., 15 minutes to 4 hours) to allow for inhibitor binding.[2]

-

A reaction mixture containing Amplex Red reagent and horseradish peroxidase (HRP) is added to the enzyme-inhibitor mix.

-

The enzymatic reaction is initiated by the addition of a suitable LOX substrate, such as putrescine.

-

The reaction is incubated at 37°C, during which H₂O₂ produced by active LOX reacts with the Amplex Red reagent in the presence of HRP to generate the fluorescent product, resorufin.

-

Fluorescence is measured using a microplate reader at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

-

The percentage of inhibition is calculated by comparing the fluorescence in the presence of this compound to the control (vehicle-treated) samples.

Semicarbazide-Sensitive Amine Oxidase (SSAO) Activity Assay

This assay is performed to assess the selectivity of this compound and confirm its lack of inhibitory activity against SSAO.

Workflow:

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for PXS-4787 in a "Scar-in-a-Jar" Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing PXS-4787, a potent pan-lysyl oxidase (LOX) inhibitor, in an in vitro "scar-in-a-jar" assay to evaluate its anti-fibrotic potential. This assay serves as a valuable tool for screening and characterizing compounds that target collagen deposition and cross-linking, key processes in tissue scarring.

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, particularly collagen, leads to scarring and organ dysfunction. Lysyl oxidases are a family of enzymes crucial for the covalent cross-linking of collagen and elastin, which stabilizes the ECM and contributes to the stiffness and persistence of scar tissue.[1] this compound is an irreversible, mechanism-based small molecule inhibitor of all lysyl oxidase family members.[2][3] By inhibiting these enzymes, this compound reduces collagen cross-linking and deposition, offering a promising therapeutic strategy for fibrotic diseases and scarring.[2][4] The "scar-in-a-jar" model is an in vitro assay that mimics aspects of the fibrotic process by inducing high levels of ECM production and organization by fibroblasts in culture.[5][6][7]

This compound Mechanism of Action

This compound acts as a pan-LOX inhibitor, targeting multiple members of the lysyl oxidase family. Its mechanism is time-dependent and irreversible, leading to a sustained reduction in enzyme activity.[2][3][8] This inhibition of LOX enzymes prevents the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, which is the initial step in the formation of covalent cross-links that stabilize the ECM.

Signaling Pathway of this compound in Fibrosis Inhibition

Caption: this compound inhibits LOX enzymes, preventing collagen cross-linking and reducing fibrosis.

Experimental Protocol: "Scar-in-a-Jar" Assay

This protocol is adapted from the methodology described by Chen and Raghunath and utilized in studies with this compound.[2]

Objective: To quantify the effect of this compound on collagen deposition and cross-linking by primary human dermal fibroblasts in an in vitro fibrosis model.

Materials:

-

Primary human dermal fibroblasts (passage < 8)

-

Dulbecco's Modified Eagle Medium (DMEM) with GlutaMAX™

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

This compound

-

4-well chamber slides

-

Reagents for immunofluorescence staining (e.g., anti-collagen I antibody, DAPI)

-

Reagents for collagen cross-link analysis (e.g., HPLC-based methods)

Procedure:

-

Cell Seeding:

-

Culture primary human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Seed the fibroblasts onto 4-well chamber slides at a density of 5 x 10⁴ cells per well.[2]

-

-

Treatment:

-

Endpoint Analysis:

-

After the 11-day incubation period, the cell cultures can be analyzed for various endpoints.

-

Collagen Deposition (Immunofluorescence):

-

Collagen Cross-link Analysis:

-

Soluble Procollagen I Quantification:

-

Collect the cell culture supernatant and measure the levels of soluble procollagen type I fragment using a suitable detection assay (e.g., ELISA).[9]

-

-

Experimental Workflow

Caption: Workflow for the this compound "scar-in-a-jar" in vitro assay.

Data Presentation

The following tables summarize the inhibitory activity of this compound and its effects in the "scar-in-a-jar" assay.

Table 1: Inhibitory Activity of this compound against Lysyl Oxidase Enzymes

| Enzyme Target | IC₅₀ (µM) |

| Bovine LOX | 2 |

| rh LOXL1 | 3.2 |

| rh LOXL2 | 0.6 |

| rh LOXL3 | 1.4 |

| rh LOXL4 | 0.2 |

| Data sourced from MedchemExpress.[1][10] |

Table 2: Effect of this compound on Collagen Cross-linking and Deposition in the "Scar-in-a-Jar" Assay

| Parameter | Control (0 µM) | 1 µM this compound | 10 µM this compound |

| Collagen Cross-links | |||

| Hydroxyproline | Baseline | No significant change | Significant Reduction (p=0.0385) |

| DHLNL | Baseline | No significant change | Significant Reduction (p=0.0159) |

| HLNL | Baseline | Trend towards reduction | Trend towards reduction |

| DPD | Baseline | Significant Reduction (p=0.0359) | Significant Reduction (p=0.0396) |

| PYD | Baseline | No significant change | Significant Reduction (p=0.0403) |

| Collagen Deposition | |||

| Fibrillar Collagen I | Baseline | No significant change | Significant Reduction (p<0.01) |

| Soluble Procollagen I | Baseline | Significant Reduction (p<0.0001) | Significant Reduction (p<0.0001) |

| Coherency of Collagen I | Baseline | Significant Reduction | Significant Reduction |

| Data represents the outcome of treatment for 11 days on primary human dermal fibroblasts.[2][9] P-values are provided where available and indicate statistical significance compared to the control unless otherwise noted. |

Conclusion

The "scar-in-a-jar" assay provides a robust and relevant in vitro model to assess the anti-fibrotic efficacy of compounds like this compound. The data clearly demonstrates that this compound effectively reduces collagen deposition and cross-linking in a dose-dependent manner. This protocol and the associated data support the use of this assay system for the screening and characterization of potential anti-scarring therapeutics. It is important to note that while this compound showed significant effects in vitro, a related compound, PXS-6302, has been advanced to clinical trials for topical application.[11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. The Scar-in-a-Jar : In Vitro Fibrosis Model for Anti-Fibrotic Drug Testing | Springer Nature Experiments [experiments.springernature.com]

- 6. domainex.co.uk [domainex.co.uk]

- 7. The Scar-in-a-Jar: studying potential antifibrotic compounds from the epigenetic to extracellular level in a single well - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor PXS-6302 in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]

Application Notes and Protocols: PXS-4787 in a Bleomycin-Induced Skin Fibrosis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin fibrosis, a pathological hallmark of diseases like scleroderma, involves the excessive deposition of extracellular matrix (ECM) components, leading to skin thickening and hardening. The bleomycin-induced skin fibrosis model in mice is a well-established and widely used preclinical model that recapitulates key aspects of the human disease, including inflammation, fibroblast activation, and excessive collagen deposition.[1][2] This model is instrumental in evaluating the efficacy of potential anti-fibrotic therapies.

PXS-4787 is a potent, irreversible, and selective pan-lysyl oxidase (LOX) inhibitor. The lysyl oxidase family of enzymes (LOX, LOXL1-4) plays a crucial role in the final step of collagen and elastin maturation by catalyzing the cross-linking of these proteins in the extracellular matrix.[3] Dysregulated LOX activity is implicated in the pathogenesis of fibrotic diseases, making it a compelling therapeutic target.[4] By inhibiting LOX, this compound aims to reduce the excessive collagen cross-linking that contributes to the stiffness and accumulation of fibrotic tissue.

These application notes provide a detailed protocol for utilizing the bleomycin-induced skin fibrosis model to evaluate the anti-fibrotic potential of this compound.

Mechanism of Action of this compound

This compound is a mechanism-based inhibitor that selectively targets the lysyl oxidase family of enzymes.[5][6] Its proposed mechanism involves the irreversible binding to the active site of LOX enzymes, thereby preventing the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin.[5] This inhibition of LOX activity disrupts the formation of covalent cross-links between ECM proteins, leading to a reduction in collagen deposition and stability. In vitro studies have demonstrated that this compound effectively reduces collagen formation, deposition, and cross-linking in human dermal fibroblasts.[5][7]

Signaling Pathways

Bleomycin-Induced Skin Fibrosis Signaling Pathway

Bleomycin induces skin fibrosis through a complex cascade of events that involves inflammation and the activation of pro-fibrotic signaling pathways. A key mediator in this process is Transforming Growth Factor-beta (TGF-β).[8][9]

Caption: Bleomycin-induced fibrosis signaling cascade.

This compound Mechanism of Action in Collagen Cross-Linking

This compound directly interferes with the enzymatic activity of lysyl oxidases, which are essential for the final maturation of collagen fibers.

Caption: Inhibition of collagen cross-linking by this compound.

Experimental Protocols

Bleomycin-Induced Skin Fibrosis Mouse Model

This protocol describes the induction of skin fibrosis in mice using bleomycin, followed by treatment with this compound.

Materials:

-

8-10 week old C57BL/6 mice

-

Bleomycin sulfate

-

Sterile phosphate-buffered saline (PBS)

-

This compound

-

Vehicle control (e.g., appropriate solvent for this compound)

-

Insulin syringes with 29G needles

-

Electric shaver

-

Calipers

-

Surgical tools for tissue harvesting

-

Reagents for hydroxyproline assay and histological staining

Experimental Workflow:

Caption: Experimental workflow for the bleomycin-induced skin fibrosis model with this compound treatment.

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Hair Removal: On day 1, anesthetize the mice and shave a 2x2 cm area on the upper back.

-

Bleomycin Administration:

-

Prepare a stock solution of bleomycin in sterile PBS (e.g., 1 mg/mL).

-

From day 2, administer subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL solution) into the shaved area of the back three times a week for 4 weeks.

-

The control group should receive subcutaneous injections of sterile PBS.

-

-

This compound Treatment:

-

Prepare this compound in a suitable vehicle for the desired route of administration (e.g., oral gavage, topical application).

-

Administer this compound or vehicle to the respective groups daily, starting from day 2, for the duration of the study.

-

-

Monitoring and Measurements:

-

Monitor the body weight and general health of the mice throughout the experiment.

-

Measure the dermal thickness of the treated skin area weekly using calipers.

-

-

Tissue Harvesting:

-

On day 30, euthanize the mice.

-

Excise the treated skin area for further analysis.

-

Assessment of Skin Fibrosis

1. Histological Analysis:

-

Fix a portion of the harvested skin in 10% neutral buffered formalin.

-

Embed the tissue in paraffin and cut 5 µm sections.

-

Perform Hematoxylin and Eosin (H&E) staining to assess dermal thickness and cellular infiltration.

-

Perform Masson's Trichrome staining to visualize and quantify collagen deposition. The fibrotic area can be quantified using image analysis software.

2. Hydroxyproline Assay:

-

Hydroxyproline is a major component of collagen, and its content in the skin is a quantitative measure of total collagen.

-

Use a commercially available hydroxyproline assay kit or a standard protocol involving acid hydrolysis of a weighed portion of the skin tissue followed by a colorimetric reaction.

-

Results are typically expressed as µg of hydroxyproline per mg of wet skin tissue.

Data Presentation

In Vitro Efficacy of this compound

The following tables summarize the in vitro inhibitory activity of this compound against various lysyl oxidase enzymes and its effect on collagen cross-linking in human dermal fibroblasts.

Table 1: Inhibitory Activity of this compound against Lysyl Oxidase (LOX) Family Enzymes [5][6][7]

| Enzyme | IC50 (µM) |

| Bovine LOX | 2.0 |

| Human LOXL1 | 3.0 - 3.2 |

| Human LOXL2 | 0.6 |

| Human LOXL3 | 1.4 |

| Human LOXL4 | 0.2 |

Table 2: Effect of this compound on Collagen Cross-Link Formation in Human Dermal Fibroblasts (11-day culture) [10]

| Treatment | Hydroxyproline Reduction (%) | Dihydroxylysinonorleucine (DHLNL) Reduction (%) | Pyridinoline (PYD) Reduction (%) | Deoxypyridinoline (DPD) Reduction (%) |

| This compound (1 µM) | Not Significant | Not Significant | Not Significant | Significant |

| This compound (10 µM) | Significant | Significant | Significant | Significant |

In Vivo Efficacy of this compound in Bleomycin-Induced Skin Fibrosis

Exploratory studies have shown that topical application of a cream containing this compound reduced fibrosis in the extracellular matrix in a bleomycin-induced skin fibrosis mouse model.[10] A subsequent PhD thesis from the same research group confirmed that topical this compound treatment could reduce the collagen score and skin fibrosis in this in vivo model.[10]

Note: Specific quantitative in vivo data for this compound (e.g., percentage reduction in dermal thickness or hydroxyproline content) from these studies were not publicly available at the time of this writing.

Conclusion

The bleomycin-induced skin fibrosis model provides a robust platform for the preclinical evaluation of anti-fibrotic compounds like this compound. The detailed protocols and expected outcomes described in these application notes offer a framework for researchers to investigate the therapeutic potential of inhibiting lysyl oxidase in the context of skin fibrosis. The available in vitro data strongly support the mechanism of action of this compound in reducing collagen cross-linking, and qualitative in vivo findings suggest its efficacy in a relevant disease model. Further studies providing detailed quantitative in vivo data would be highly valuable to the scientific community.

References

- 1. inotiv.com [inotiv.com]

- 2. abis-files.deu.edu.tr [abis-files.deu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. "Topical Application of an Irreversible Small Molecule Inhibitor of Lys" by Nutan Chaudhari, Alison D. Findlay et al. [aquila.usm.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aragenbio.com [aragenbio.com]

- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

Application Notes and Protocols: Determining the Optimal Concentration of PXS-4787 for Fibroblast Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PXS-4787 is a potent, irreversible, and specific pan-lysyl oxidase (LOX) inhibitor that has demonstrated significant anti-fibrotic effects by reducing collagen deposition and cross-linking.[1][2][3] Lysyl oxidases are a family of enzymes crucial for the covalent cross-linking of collagen and elastin, which provides structural integrity to the extracellular matrix (ECM).[2][4] In fibrotic diseases, dysregulation of LOX activity leads to excessive ECM stiffening and tissue scarring.[4] this compound targets this pathological process, making it a valuable tool for in vitro studies of fibrosis and for the development of novel anti-fibrotic therapies.

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for use in fibroblast cultures. The protocols outlined below cover cell culture, drug treatment, and various assays to assess the biological effects of this compound on fibroblast function.

Mechanism of Action

This compound is a mechanism-based inhibitor that irreversibly binds to the active site of LOX enzymes, thereby preventing the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin precursors.[5] This inhibition prevents the formation of aldehyde cross-links, leading to a reduction in the tensile strength and stability of the ECM. The primary mechanism involves the inhibition of all lysyl oxidase family members (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[1][3][6]

Data Presentation: In Vitro Efficacy of this compound